molecular formula C13H21NO B13529244 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine

3-[4-(2-Methylpropyl)phenoxy]propan-1-amine

Cat. No.: B13529244
M. Wt: 207.31 g/mol
InChI Key: MWKQXZSDPPUGHX-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenoxy]propan-1-amine is a secondary amine characterized by a phenoxy group substituted at the para position with a 2-methylpropyl (isobutyl) group and a propan-1-amine backbone.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenoxy]propan-1-amine

InChI

InChI=1S/C13H21NO/c1-11(2)10-12-4-6-13(7-5-12)15-9-3-8-14/h4-7,11H,3,8-10,14H2,1-2H3

InChI Key

MWKQXZSDPPUGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenoxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-isobutylphenol with 3-chloropropan-1-amine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isobutylphenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the aryloxypropan-1-amine scaffold but differ in substituents, leading to variations in biological activity, physicochemical properties, and safety profiles.

Norfluoxetine (NorFLX)

  • Structure: (S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
  • Key Differences : The trifluoromethyl (-CF₃) group at the para position replaces the 2-methylpropyl group.
  • Activity: NorFLX is a metabolite of the antidepressant fluoxetine, with demonstrated serotonin reuptake inhibition.
  • Physicochemical Properties : The -CF₃ group increases electron-withdrawing effects, altering binding affinity to serotonin transporters.

OX03393

  • Structure: 3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine.
  • Key Differences : A benzo-thiazol ring replaces the 2-methylpropyl group, and the amine is dimethylated.
  • Activity: Retains moderate potency in squalene synthase inhibition but shows reduced efficacy compared to non-dimethylated analogs. The dimethylamino group enhances solubility but may sterically hinder target interactions .

N-[[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine

  • Structure : Features a 2-methylpropoxy group and methoxy substitution on the benzyl ring.
  • This highlights the importance of substituent positioning; the methoxy group may contribute to reactive metabolite formation .

DMH3

  • Structure: N,N-Dimethyl-3-[4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]propan-1-amine.
  • Key Differences: Incorporates a quinoline-pyrazolopyrimidine hybrid substituent.
  • Activity : Acts as a modulator of skeletal development by targeting BMP (bone morphogenetic protein) pathways. The extended aromatic system enables π-π stacking with protein targets, a feature absent in the simpler 2-methylpropyl analog .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Substituents: Quinoline-pyrazolopyrimidine (DMH3) introduces multi-ring systems for specialized interactions, contrasting with the aliphatic 2-methylpropyl’s simpler hydrophobic effects .

Physicochemical Properties

Compound LogP (Predicted) Solubility Key Substituent Effect
3-[4-(2-Methylpropyl)phenoxy]propan-1-amine ~3.5 Low aqueous Hydrophobic 2-methylpropyl
NorFLX ~4.2 Moderate -CF₃ enhances lipophilicity
OX03393 ~2.8 High Dimethylamino improves solubility
DMH3 ~5.1 Very low Extended aromatic system

Research Findings and Implications

  • Potency Trade-offs: OX03393’s dimethylamino group reduces squalene synthase inhibitory potency compared to non-alkylated analogs, suggesting that bulkier substituents may hinder target engagement .
  • Therapeutic Potential: NorFLX’s success as an antidepressant metabolite underscores the scaffold’s versatility for CNS drug development, though substituent choice critically dictates efficacy and safety .
  • Synthetic Flexibility : The propan-1-amine backbone allows modular substitution, enabling rapid exploration of analogs for diverse applications (e.g., enzyme inhibition, receptor modulation) .

Biological Activity

3-[4-(2-Methylpropyl)phenoxy]propan-1-amine, a compound with a distinctive chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This structure includes a propan-1-amine backbone with a phenoxy group substituted by a 2-methylpropyl group, which may influence its interaction with biological targets.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine, particularly in the context of receptor modulation and potential therapeutic applications:

  • Opioid Receptor Interaction : The compound has been investigated for its ability to interact with opioid receptors. In vitro studies using the [^35S]GTPγS binding assay demonstrated that it acts as an antagonist at the μ-opioid receptor (MOP), δ-opioid receptor (DOP), and κ-opioid receptor (KOP) .
  • Neuroprotective Properties : Some research indicates that compounds structurally related to 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine exhibit neuroprotective effects by modulating neuroinflammatory pathways and preventing neuronal apoptosis .

Toxicological Profile

An in silico investigation into the toxicological effects of related compounds revealed potential adverse effects, including:

  • Reproductive Dysfunction : Compounds similar to 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine have been linked to reproductive toxicity .
  • Neurotoxicity : Evidence suggests that certain metabolites may disrupt neuroendocrine functions, leading to neurotoxic outcomes .

Case Studies

  • In Vitro Binding Studies : A series of binding assays were conducted to evaluate the affinity of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine for various opioid receptors. The results indicated that while the compound did not display intrinsic activity at high concentrations, it effectively inhibited agonist-induced receptor activation, suggesting its role as a competitive antagonist .
  • Metabolite Analysis : Investigations into the metabolic pathways of similar compounds revealed that O-glucuronidation and methylation are significant pathways that can enhance toxicity. These metabolites demonstrated higher binding affinities to cytochrome P450 enzymes, indicating potential interactions that could lead to adverse effects .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of 3-[4-(2-Methylpropyl)phenoxy]propan-1-amine and related compounds:

Study Focus Findings
In Vitro Binding AssayOpioid Receptor InteractionAntagonistic activity at MOP, DOP, KOP
Toxicological AssessmentMetabolite ToxicityInduced neurotoxicity and reproductive dysfunction
Pharmacokinetic AnalysisAbsorption & DistributionHigh gastrointestinal absorption; potential blood-brain barrier penetration

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